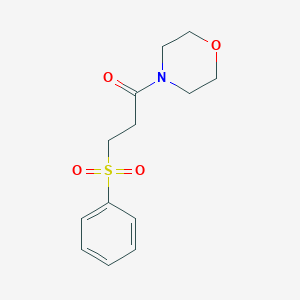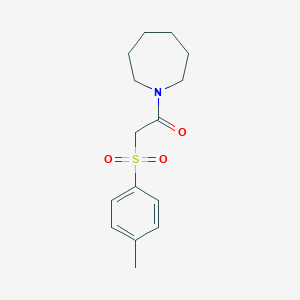![molecular formula C15H19N3O2S B285616 N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285616.png)
N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, commonly known as TBOA, is a compound that has been widely used in scientific research for its ability to block the activity of glutamate transporters. Glutamate is the most abundant neurotransmitter in the brain and plays a crucial role in synaptic transmission and plasticity. TBOA is a potent inhibitor of glutamate transporters, which makes it an important tool for studying the role of glutamate in various physiological and pathological processes.
Wirkmechanismus
TBOA acts as a non-competitive inhibitor of glutamate transporters, meaning that it binds to a site on the transporter protein other than the glutamate binding site. This results in the inhibition of glutamate uptake, leading to an increase in extracellular glutamate levels.
Biochemical and physiological effects:
TBOA has been shown to have a number of biochemical and physiological effects, including the inhibition of glutamate uptake, the induction of glutamate release, and the modulation of glutamate receptor activity. These effects have been implicated in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TBOA is its potency as a glutamate transporter inhibitor, which allows for the precise modulation of glutamate levels in experimental systems. However, TBOA also has some limitations, including its non-specific effects on other transporters and receptors, as well as its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on TBOA and its role in glutamate transport and signaling. These include the development of more selective and potent glutamate transporter inhibitors, the investigation of the role of glutamate transporters in synaptic plasticity and learning, and the exploration of the potential therapeutic applications of glutamate transporter inhibitors in neurological disorders.
Synthesemethoden
The synthesis of TBOA involves several steps, starting with the reaction of tert-butyl acrylate with 5-phenyl-1,3,4-oxadiazole-2-thiol to form N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acrylamide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield TBOA.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively used in scientific research to investigate the role of glutamate transporters in various physiological and pathological processes. Glutamate transporters are responsible for removing glutamate from the synaptic cleft, and their dysfunction has been implicated in several neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C15H19N3O2S |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)16-12(19)9-10-21-14-18-17-13(20-14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19) |
InChI-Schlüssel |
VMVCDHDJAOZFAW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CCSC1=NN=C(O1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)NC(=O)CCSC1=NN=C(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285537.png)
![N-(4-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285542.png)
![N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285543.png)
![4-{3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}morpholine](/img/structure/B285545.png)
![N-(2-methoxyphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285546.png)
![N-(2-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B285547.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285548.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide](/img/structure/B285549.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide](/img/structure/B285552.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N,N-dimethylpropanamide](/img/structure/B285553.png)


![N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285556.png)
